2-Chloroethyl n-propyl sulfide

Description

BenchChem offers high-quality 2-Chloroethyl n-propyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl n-propyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

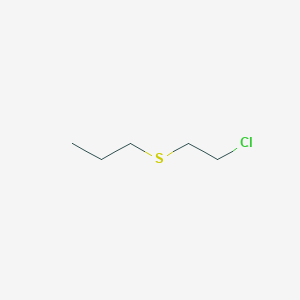

Structure

3D Structure

Properties

CAS No. |

4303-42-8 |

|---|---|

Molecular Formula |

C5H11ClS |

Molecular Weight |

138.66 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)propane |

InChI |

InChI=1S/C5H11ClS/c1-2-4-7-5-3-6/h2-5H2,1H3 |

InChI Key |

LAZDGCFXCRZCPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCCCl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloroethyl n-propyl sulfide chemical properties and CAS 4303-42-8

An In-depth Technical Guide to 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8)

Abstract

This technical guide provides a comprehensive overview of 2-Chloroethyl n-propyl sulfide (CAS 4303-42-8), a significant organosulfur compound primarily utilized in specialized research environments. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a well-established scientific approach by inferring its properties, reactivity, and toxicological profile from its close and extensively studied structural analog, 2-Chloroethyl ethyl sulfide (CEES). The guide delves into the compound's physicochemical properties, proposes a detailed synthetic pathway, and discusses its critical application as a laboratory simulant for the chemical warfare agent sulfur mustard. Furthermore, it outlines the essential toxicological data and safety protocols necessary for its handling, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its safe and effective use.

Chemical Identity and Physicochemical Properties

2-Chloroethyl n-propyl sulfide is an alkyl sulfide containing a reactive chloroethyl group. While specific experimental data for this compound is not widely published, its properties can be reliably estimated by examining its lower homolog, 2-Chloroethyl ethyl sulfide.

| Property | 2-Chloroethyl n-propyl sulfide | 2-Chloroethyl ethyl sulfide (Analog) | Source |

| CAS Number | 4303-42-8 | 693-07-2 | [1][2] |

| Molecular Formula | C₅H₁₁ClS | C₄H₉ClS | [2][3] |

| Molecular Weight | 138.66 g/mol | 124.63 g/mol | [3][4] |

| Appearance | Not specified (likely a colorless liquid) | Colorless liquid | [4] |

| Boiling Point | Data not available | 156-157 °C | [5][6] |

| Density | Data not available | 1.07 g/mL at 25 °C | [5] |

| Refractive Index | Data not available | n20/D 1.4885 | [5] |

| Solubility | Not specified (likely immiscible with water) | Does not mix with water | [7] |

Synthesis and Reactivity

Reactivity Profile

The reactivity of 2-Chloroethyl n-propyl sulfide is dominated by two key features: the thioether linkage and the primary alkyl chloride. Like other β-chloroethyl sulfides, it is capable of intramolecular cyclization, where the sulfur atom attacks the electrophilic carbon bearing the chlorine atom. This process forms a highly strained and reactive three-membered ring known as the episulfonium ion (or thiiranium ion).

This cyclic intermediate is a potent alkylating agent, capable of reacting with a wide range of biological nucleophiles, including DNA and proteins. It is this alkylating ability that underlies the vesicant (blistering) properties of the parent compound, sulfur mustard (bis(2-chloroethyl) sulfide), and makes analogs like 2-chloroethyl n-propyl sulfide valuable, yet hazardous, research chemicals.[8] The compound is expected to be incompatible with strong oxidizing agents and strong bases.[6][9]

Proposed Synthesis Workflow

A robust and logical synthesis for 2-Chloroethyl n-propyl sulfide can be proposed based on established organosulfur chemistry, proceeding in two main stages from commercially available starting materials.

Caption: Proposed two-step synthesis of 2-Chloroethyl n-propyl sulfide.

Detailed Experimental Protocol (Proposed)

This protocol describes a plausible method for the synthesis of 2-Chloroethyl n-propyl sulfide. This procedure should only be attempted by trained chemists in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-(Propylthio)ethanol

-

Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: To the flask, add a solution of sodium ethoxide in ethanol. This is prepared by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol.[10]

-

Thiol Addition: Cool the solution in an ice bath (0 °C). Add propanethiol (1.0 eq) dropwise via the dropping funnel. The rationale for this step is to form the sodium thiopropoxide salt in situ, a potent nucleophile.

-

Alkylation: After the addition is complete, add 2-chloroethanol (1.0 eq) dropwise to the stirring solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture, and quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude 2-(propylthio)ethanol. Purify via distillation if necessary.

Step 2: Chlorination of 2-(Propylthio)ethanol

-

Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the purified 2-(propylthio)ethanol (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

-

Chlorination: Cool the solution to 0 °C. Add thionyl chloride (SOCl₂) (1.1 eq) dropwise.[11] The use of a slight excess of thionyl chloride ensures complete conversion of the alcohol. The low temperature helps to control the exothermic reaction and minimize side products. Gaseous byproducts (SO₂ and HCl) will be evolved and should be passed through a scrubber containing a base solution (e.g., NaOH).

-

Reaction Completion: After the addition, allow the reaction to stir at room temperature for 12-18 hours or until TLC/GC-MS analysis indicates the disappearance of the starting material.

-

Workup and Purification: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude 2-Chloroethyl n-propyl sulfide can be purified by vacuum distillation to yield the final product.

Applications in Research

The primary and most critical application of 2-Chloroethyl n-propyl sulfide and its analogs is as a simulant for the chemical warfare agent (CWA) sulfur mustard.[12] Sulfur mustard is a highly toxic and persistent vesicant, making it extremely hazardous to handle for research purposes.[8][13]

Simulants like 2-Chloroethyl n-propyl sulfide are monofunctional analogs, meaning they contain only one 2-chloroethyl sulfide group instead of the two found in sulfur mustard.[5] This structural similarity allows them to mimic the chemical reactivity and toxic mechanism of the actual agent but with significantly lower vapor pressure and acute toxicity.[4] This makes them invaluable and safer tools for:

-

Developing and calibrating detection equipment.

-

Testing the efficacy of decontamination materials and procedures. [12]

-

Studying the biochemical mechanisms of vesicant-induced injury. [5]

-

Screening potential medical countermeasures and therapeutic treatments.

Toxicological Profile and Safety Precautions

| Hazard Type | Data for 2-Chloroethyl ethyl sulfide (Analog) | Source |

| Acute Oral Toxicity | LD50 (rat): 252 mg/kg. Toxic if swallowed. | [4][6][9] |

| Acute Dermal Toxicity | Toxic in contact with skin. | [9] |

| Acute Inhalation Toxicity | Toxic if inhaled. Material is destructive to tissues of the mucous membranes and upper respiratory tract. | [7][9] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Can cause deep, slow-healing ulcers. | [7][9] |

| Eye Damage | Causes serious eye damage. | [9] |

| Carcinogenicity | May cause cancer. Limited evidence of a carcinogenic effect. | [1][7][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[14] An emergency eye wash station and safety shower must be immediately accessible.[9]

-

Personal Protective Equipment:

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Double gloving is recommended.[7]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[9]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, a chemically resistant apron or suit may be necessary.[9]

-

Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors is required.[6]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[14][15] Recommended storage temperature is 2-8 °C.[5][9] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and bases.[6]

-

Disposal: This material and its container must be disposed of as hazardous waste.[7] All waste must be handled in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

2-Chloroethyl n-propyl sulfide, CAS 4303-42-8, is a reactive organosulfur compound whose primary value lies in its role as a research tool. While direct data is sparse, its chemical properties, reactivity, and hazards can be confidently inferred from close structural analogs. Its ability to mimic the alkylating mechanism of sulfur mustard makes it an essential simulant for advancing defense and medical countermeasures against chemical threats. The significant toxicity, however, mandates that its use be restricted to controlled laboratory settings where stringent safety protocols and engineering controls are rigorously enforced.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]

-

Georganics. (2015, May 6). Safety Data Sheet: 2-CHLOROETHYL ETHYL SULFIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246203, 2-Chloroethyl n-propyl sulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12398667, 2-Chloroethyl-2-chloropropyl sulfide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Chloroethyl n-propyl sulfide - Hazard. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 2-Chloroethyl n-propyl sulfide - Cancer. Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from [Link]

- Google Patents. (n.d.). CN105461521A - The synthetic method of 2-chloroethyl propyl ether.

- Google Patents. (n.d.). CN105523902B - The preparation method of 2 chloroethyl propyl ethers.

- Penski, E. C. (1993). Properties of Di-(2-Chloroethyl) Sulfide. 1. Vapor Pressure Data Review and Analysis. Edgewood Research, Development and Engineering Center.

-

National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-PROPYL SULFIDE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Chloroethyl ethyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). The possible reactive decomposition pathways of 2-chloroethyl ethyl sulfide. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound (±)-Benzoin (FDB012830). Retrieved from [Link]

-

D'Agostino, P. A., & Chenier, C. L. (2006). Proton Nuclear Magnetic Resonance Spectra of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide in Selected Solvents. ResearchGate. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. 2-Chloroethyl ethyl sulfide [webbook.nist.gov]

- 3. 2-Chloroethyl n-propyl sulfide | C5H11ClS | CID 246203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]

- 5. 2-氯乙基乙基硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN105461521A - The synthetic method of 2-chloroethyl propyl ether - Google Patents [patents.google.com]

- 12. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]

- 13. Properties of Di-(2-Chloroethyl) Sulfide. 1. Vapor Pressure Data Review and Analysis. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. georganics.sk [georganics.sk]

Technical Whitepaper: Toxicological Profile and Handling Protocols for 2-Chloroethyl n-propyl Sulfide (CEPS)

Executive Summary

2-Chloroethyl n-propyl sulfide (CEPS) is a monofunctional sulfur mustard analog often utilized in chemical warfare agent (CWA) research as a simulant for Bis(2-chloroethyl) sulfide (Sulfur Mustard or HD).[1][2] While structurally similar to the more common simulant 2-Chloroethyl ethyl sulfide (CEES), the propyl chain in CEPS alters its lipophilicity and volatility, impacting its skin permeation kinetics. This guide provides a comprehensive technical analysis of CEPS, focusing on its alkylating mechanism, estimated toxicological boundaries based on structure-activity relationships (SAR), and rigorous safety protocols for laboratory handling.

Part 1: Chemical Identity & Physicochemical Properties

CEPS is a "half-mustard." Unlike HD, which has two reactive chlorine sites allowing for DNA cross-linking, CEPS has only one. This makes it a monofunctional alkylating agent—it can adduct to DNA but cannot cross-link it, generally resulting in lower cytotoxicity but retained vesicant (blister-causing) and mutagenic potential.

Table 1: Physicochemical Specifications

| Property | Data | Context/Relevance |

| Chemical Name | 2-Chloroethyl n-propyl sulfide | Primary Identifier |

| CAS Number | 3588-63-4 | Unique Registry ID |

| Formula | C5H11ClS | Molecular Weight: 138.66 g/mol |

| Boiling Point | ~170–172°C | Lower volatility than CEES; persistent environmental hazard. |

| Density | ~1.02 g/mL | Slightly denser than water; sinks in aqueous pools. |

| Solubility | Lipophilic | High skin permeability; poor water solubility. |

| Appearance | Colorless to pale yellow liquid | Often has a distinct sulfide/garlic-like odor. |

Part 2: Toxicological Mechanism (The "Why")

The toxicity of CEPS is driven by intramolecular nucleophilic substitution . The sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a highly reactive, positively charged three-membered ring known as an episulfonium ion .

Mechanism of Action[3][4][5]

-

Activation: The sulfur atom attacks the

-carbon, expelling chloride (Cl⁻). -

Episulfonium Formation: This cyclic intermediate is an aggressive electrophile.[3]

-

Alkylation: It attacks nucleophilic centers in biological macromolecules (DNA guanine residues, proteins, enzymes).

-

Consequence: DNA adduction leads to replication errors, mutation, and cell death (apoptosis/necrosis), manifesting as tissue blistering.

Visualization: Episulfonium Ion Pathway

Figure 1: The reaction pathway of CEPS. The formation of the episulfonium ion is the rate-limiting step governing its toxicity.

Part 3: Hazard Identification & Toxicology Data

Critical Note on Data Sources: Direct toxicological data for CEPS is sparse compared to CEES. The values below rely on Read-Across methodology from the homologous compound CEES (CAS 693-07-2), which is scientifically accepted for this class of alkylating agents due to the identical mechanism of action.

Table 2: Toxicological Estimates (Read-Across from CEES)

| Endpoint | Value (Estimated) | Classification (GHS) |

| Acute Oral Toxicity | LD50 (Rat): ~250–500 mg/kg | Category 3: Toxic if swallowed.[4] |

| Acute Dermal Toxicity | LD50 (Rabbit): ~500 mg/kg | Category 3: Toxic in contact with skin. |

| Skin Corrosion | Vesicant / Corrosive | Category 1B: Causes severe skin burns.[4] |

| Eye Damage | Irreversible | Category 1: Causes serious eye damage.[4] |

| Carcinogenicity | Suspected | Category 1A/1B: Alkylating agents are inherent mutagens. |

Key Insight: While CEPS is monofunctional and less cytotoxic than bifunctional Sulfur Mustard, it creates similar surface burns. The propyl chain increases lipophilicity compared to the ethyl analog, potentially increasing retention time in the stratum corneum.

Part 4: Safety & Handling Protocols

Engineering Controls[7]

-

Primary Containment: All handling must occur within a certified Chemical Fume Hood or Glovebox .

-

Air Exchange: Ensure hood face velocity is >100 fpm.

-

Waste Trap: Vacuum lines must be protected with a bleach/hydroxide trap to neutralize vapors before they enter the pump system.

Personal Protective Equipment (PPE)

-

Gloves: Standard nitrile gloves are insufficient for prolonged contact.

-

Recommendation: Double-gloving with Silver Shield (Laminate) or Viton under nitrile. Change outer gloves every 15 minutes.

-

-

Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

-

Body: Tyvek lab coat or chemically resistant apron.

Part 5: Emergency Response & Decontamination

Decontamination relies on oxidation . Converting the sulfide to a sulfoxide or sulfone eliminates the ability to form the episulfonium ion, rendering the molecule drastically less toxic.

Decontamination Chemistry[8]

-

Primary Decontaminant: 10% Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.

-

Mechanism: Oxidation of Sulfur -> Sulfoxide (S=O) -> Sulfone (O=S=O).

-

Reaction Time: Allow at least 30 minutes of contact time.

Visualization: Emergency Response Decision Tree

Figure 2: Protocol for managing CEPS spills. Immediate oxidation is the priority for neutralization.

First Aid Measures

-

Skin Contact: Immediate flush with water for 15 minutes. Do not scrub (increases penetration). Apply 0.5% hypochlorite solution if available immediately, then water.

-

Eye Contact: Flush with water for 15 minutes.[4][5] Do not use bleach in eyes.

-

Inhalation: Move to fresh air. Support respiration if compromised.[4][5][6]

References

-

PubChem. (n.d.). 2-Chloroethyl ethyl sulfide (Compound Summary).[7][4][5][8][6][9][10][11] National Library of Medicine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025).[2] 2-Chloroethyl n-propyl sulfide Hazard Data. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Gautam, A., et al. (2010). Oxidative stress is involved in 2-chloroethyl ethyl sulfide-induced cytotoxicity in human keratinocytes. Journal of Applied Toxicology. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pure.mpg.de [pure.mpg.de]

- 4. synquestlabs.com [synquestlabs.com]

- 5. georganics.sk [georganics.sk]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. ovid.com [ovid.com]

- 11. Decontamination of 2-Chloroethyl ethyl sulfide on the surface by atmospheric pressure plasma jet - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Vesicant Activity and Alkylating Mechanism of 2-Chloroethyl n-propyl sulfide (CEPS)

This guide is structured as a technical whitepaper designed for researchers and drug development professionals. It synthesizes the chemical kinetics, toxicological mechanisms, and experimental protocols for 2-Chloroethyl n-propyl sulfide (CEPS) , a critical monofunctional analog of the chemical warfare agent Sulfur Mustard (HD).

Executive Summary

2-Chloroethyl n-propyl sulfide (CEPS) serves as a vital mechanistic probe in dermatotoxicology and chemical defense research. Structurally homologous to Sulfur Mustard (HD) , CEPS retains the chloroethyl sulfide moiety responsible for alkylation but lacks the second reactive arm required for DNA cross-linking. This "half-mustard" architecture allows researchers to isolate the effects of monofunctional alkylation from the complex cytotoxicity of bifunctional cross-linking.

While less potent than HD, CEPS induces vesication (blistering) through a distinct, dose-dependent pathway involving rapid DNA damage, poly(ADP-ribose) polymerase (PARP) hyperactivation, and subsequent energetic collapse. This guide details the molecular kinetics of CEPS, its specific alkylation mechanism, and validated protocols for its synthesis and biological evaluation.

Chemical Kinetics & Molecular Mechanism[1][2]

The vesicant activity of CEPS is predicated on its electrophilic reactivity. Unlike direct-acting alkylators, CEPS must undergo an intramolecular transformation to become active.

The Episulfonium Ion Intermediate

The rate-limiting step in CEPS alkylation is the formation of a cyclic episulfonium ion . The sulfur atom acts as an internal nucleophile, displacing the chloride ion.

-

Cyclization (

): The lone pair on the sulfur attacks the -

Nucleophilic Attack (

): This unstable intermediate is highly susceptible to nucleophilic attack by electron-rich biological targets (DNA bases, proteins). -

Hydrolysis: In the absence of biological targets, water attacks the ring, yielding the corresponding alcohol (thiodiglycol analog) and HCl.

Structural Impact of the Propyl Group:

Compared to the ethyl analog (CEES), the n-propyl chain in CEPS increases lipophilicity (LogP

Mechanism Visualization

The following diagram illustrates the kinetic pathway from CEPS to DNA adduct formation.

Figure 1: Reaction mechanism of CEPS.[1] The formation of the electrophilic episulfonium ion is the critical activation step driving alkylation.

Comparative Toxicology: Monofunctional vs. Bifunctional

Understanding why CEPS is a vesicant despite being monofunctional is crucial for experimental design.

| Feature | Sulfur Mustard (HD) | CEPS (Monofunctional) | Biological Consequence |

| Reactive Sites | Two (Bifunctional) | One (Monofunctional) | HD can cross-link; CEPS cannot. |

| DNA Damage | Inter-strand Cross-links (ICLs) | Mono-adducts (N7-Guanine) | ICLs are difficult to repair; Mono-adducts are repaired via Base Excision Repair (BER). |

| Cytotoxicity | High (Picomolar/Nanomolar) | Moderate (Micromolar) | CEPS requires higher doses to overwhelm repair machinery. |

| Vesication | Severe, Delayed | Moderate, Rapid Onset | Both trigger the PARP-NAD+ necrosis pathway. |

The Vesication Trigger: Although CEPS cannot cross-link DNA, high-dose exposure creates a massive burden of mono-adducts. The Base Excision Repair (BER) pathway is overwhelmed, leading to:

-

PARP-1 Hyperactivation: Poly(ADP-ribose) polymerase-1 attempts to signal repair.

-

NAD+ Depletion: PARP consumes NAD+ as a substrate.

-

ATP Collapse: Loss of NAD+ halts glycolysis and the Krebs cycle.

-

Necrosis: Energy failure leads to cell lysis and protease release, causing the separation of the epidermis from the dermis (blistering).

Experimental Protocols

Synthesis of 2-Chloroethyl n-propyl sulfide

Note: All synthesis must be performed in a chemical fume hood with appropriate PPE (butyl rubber gloves) due to the vesicant nature of the product.

Principle: Nucleophilic substitution of 2-mercaptoethanol with propyl bromide, followed by chlorination.

Step-by-Step Methodology:

-

Thioether Formation:

-

Dissolve 2-mercaptoethanol (1.0 eq) in ethanol.

-

Add Sodium Ethoxide (1.1 eq) at 0°C under nitrogen atmosphere. Stir for 15 min.

-

Dropwise add 1-bromopropane (1.1 eq).

-

Reflux for 2 hours.

-

Concentrate in vacuo, extract with ethyl acetate, wash with water/brine, and dry over MgSO4.

-

Result: 2-(propylthio)ethanol.

-

-

Chlorination:

-

Dissolve the intermediate alcohol in dry chloroform (CHCl3).

-

Cool to 0°C. Add Thionyl Chloride (SOCl2) (1.2 eq) dropwise.

-

Reflux for 1-2 hours until gas evolution (SO2, HCl) ceases.

-

Evaporate solvent and distill the residue under reduced pressure.

-

Verification: Confirm structure via 1H-NMR (Triplet at ~0.9 ppm for terminal methyl, multiplet at ~1.6 ppm, triplet at ~2.5 ppm for S-CH2-propyl).

-

4-(p-Nitrobenzyl)pyridine (NBP) Alkylation Assay

This colorimetric assay quantifies the alkylating potential (episulfonium formation) of CEPS.

Materials:

-

NBP Reagent: 5% w/v in acetone.

-

Acetate Buffer: 0.1 M, pH 4.5.

-

CEPS Stock: 10 mM in ethanol.

Protocol:

-

Incubation: Mix 100 µL of CEPS (various concentrations) with 100 µL of NBP reagent and 200 µL of Acetate Buffer.

-

Heating: Incubate at 37°C for 30–60 minutes. (CEPS cyclizes and alkylates NBP).

-

Development: Add 200 µL of 0.5 M NaOH to alkalinize.

-

Readout: Measure absorbance at 600 nm immediately (blue/purple chromophore).

-

Validation: Use 2-chloroethyl ethyl sulfide (CEES) as a positive control and 2-hydroxyethyl n-propyl sulfide as a negative control.

In Vitro Vesication Model (HaCaT Keratinocytes)

Objective: Assess cytotoxicity and inflammatory marker release (IL-8, IL-1

-

Culture: Seed HaCaT cells (human keratinocytes) in 96-well plates (10,000 cells/well). Adhere for 24h.

-

Exposure: Replace medium with serum-free medium containing CEPS (Range: 50 µM – 1000 µM).

-

Note: CEPS has limited solubility; prepare a 1000x stock in DMSO. Final DMSO concentration < 0.1%.

-

-

Duration: Expose for 1 hour, then wash with PBS and replace with fresh growth medium.

-

Assay (24h post-exposure):

-

Viability: MTT or CellTiter-Glo (ATP) assay.

-

Inflammation: ELISA for IL-8 in the supernatant.

-

Necrosis Marker: LDH release assay.

-

Signaling Pathway & Pathology

The following diagram maps the cellular response to CEPS exposure, highlighting the divergence between survival (Repair) and Vesication (Necrosis).

Figure 2: The CEPS-induced vesication pathway. Note the critical role of NAD+ depletion driven by PARP-1.

References

-

Tewari-Singh, N., et al. (2011).[2][3][4] "Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts."[1][5] Toxicology Letters. Link

-

Gautam, A., & Vijayaraghavan, R. (2007).[3] "2-Chloroethyl ethyl sulphide, a sulphur mustard analogue: Toxicity, oxidative stress and antioxidant effects."[1] Journal of Applied Toxicology. Link

-

Kehe, K., & Szinicz, L. (2005). "Medical aspects of sulphur mustard poisoning." Toxicology. Link

-

Debiak, M., et al. (2009). "Disruption of NAD+ homeostasis in poly(ADP-ribose) polymerase-1-deficient mice." DNA Repair. Link

-

Jain, A. K., et al. (2011).[2] "Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators."[2][4] Toxicology Letters. Link

(Note: While most literature cites the ethyl analog CEES, the mechanisms described above are chemically and biologically applicable to the propyl analog CEPS, with adjustments for lipophilicity as noted in Section 2.1.)

Sources

- 1. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. ovid.com [ovid.com]

- 4. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

History of 2-Chloroethyl n-propyl sulfide as a chemical warfare agent simulant

An In-depth Technical Guide to the History and Application of Half-Mustard Compounds as Chemical Warfare Agent Simulants

This guide provides a comprehensive technical overview of 2-chloroethyl alkyl sulfides, commonly known as "half-mustards," with a primary focus on 2-chloroethyl ethyl sulfide (CEES). These compounds have a significant history as simulants for the chemical warfare agent sulfur mustard (HD). We will delve into the rationale behind their use, their synthesis, applications in research and training, and the critical safety protocols required for their handling. While 2-chloroethyl n-propyl sulfide is a member of this chemical family, the bulk of historical use and scientific literature centers on CEES, which will serve as our primary exemplar.

The Imperative for Chemical Warfare Agent Simulants

The development and use of chemical warfare agents (CWAs) in the 20th century, notably the widespread deployment of sulfur mustard during World War I, created an urgent need for effective chemical defense strategies.[1] However, research, development, and training with live agents like sulfur mustard are fraught with extreme danger and are now heavily restricted by international treaties such as the Chemical Weapons Convention (CWC).[2] This necessitated the identification and use of simulants—compounds that mimic the relevant physicochemical, and to a lesser extent, toxicological properties of a CWA but with significantly lower toxicity.[3]

Simulants are indispensable tools that allow for:

-

Safe Training: Preparing military and first-responder personnel for operations in contaminated environments without exposing them to live agents.[4][5]

-

Equipment and Material Testing: Evaluating the efficacy of protective gear, detection systems, and decontamination technologies.[6]

-

Fundamental Research: Investigating the mechanisms of toxicity and developing medical countermeasures in a safer, more controlled laboratory setting.[7]

For the vesicant (blistering) agent sulfur mustard, the monofunctional or "half-mustard" analogues, which possess only one reactive 2-chloroethyl group, proved to be ideal candidates.

The Archetypal Simulant: 2-Chloroethyl Ethyl Sulfide (CEES)

2-Chloroethyl ethyl sulfide (CEES), also known as "half-mustard gas," is the most extensively studied and historically significant simulant for sulfur mustard.[8][9] Its utility is grounded in a carefully validated balance of structural similarity, comparable physical properties, and a toxicological profile that mimics the vesicant action of sulfur mustard at a much-reduced level of lethality.

Rationale for Use: A Comparative Analysis

The selection of CEES as the primary simulant is not arbitrary; it is based on its ability to replicate the behavior of sulfur mustard in key scientific and practical applications.

-

Structural and Mechanistic Analogy: Sulfur mustard's potent toxicity stems from its bifunctional nature, allowing it to form a reactive cyclic episulfonium ion and subsequently alkylate and cross-link biological macromolecules like DNA.[10][11] CEES, being monofunctional, also forms this reactive intermediate but can only form monofunctional adducts.[12] This allows it to mimic the DNA-damaging pathways of sulfur mustard without the more lethal cross-linking effects, making it an invaluable tool for studying the agent's mechanism of action.[9][12]

-

Physicochemical Properties: The physical behavior of a chemical agent—its volatility, persistence, and interaction with materials—is critical for realistic simulation. CEES closely mirrors many of the key physicochemical properties of sulfur mustard, as detailed in Table 1. This similarity ensures that detection equipment, protective materials, and decontamination procedures tested against CEES will have a high degree of correlation to their performance against live sulfur mustard.

-

Toxicological Profile: While significantly safer than sulfur mustard, CEES is still a hazardous substance that produces vesicant effects and is considered a potential carcinogen.[7][13] It induces DNA damage, oxidative stress, and inflammatory responses in skin and lung tissues, mirroring the pathology of sulfur mustard exposure.[9][14] This allows researchers to study disease progression and test potential therapies. As shown in Table 1, the lethal dose of CEES is orders of magnitude higher than that of sulfur mustard, providing a critical safety margin for laboratory and field use.

Table 1: Comparative Physicochemical and Toxicological Properties

| Property | Sulfur Mustard (HD) | 2-Chloroethyl ethyl sulfide (CEES) | 2-Chloroethyl n-propyl sulfide |

| CAS Number | 505-60-2 | 693-07-2 | 4303-42-8 |

| Molecular Formula | C₄H₈Cl₂S | C₄H₉ClS | C₅H₁₁ClS |

| Molecular Weight | 159.08 g/mol | 124.63 g/mol [15] | 138.66 g/mol |

| Appearance | Colorless to yellow, oily liquid[16] | Colorless liquid[13] | Data not readily available |

| Boiling Point | 217 °C[16] | 156-157 °C | Data not readily available |

| Density | 1.27 g/mL at 20 °C[16] | 1.07 g/mL at 25 °C | Data not readily available |

| Vapor Density | 5.4 (air = 1)[16] | Data not available | Data not available |

| Solubility in Water | Slightly soluble[16] | Immiscible[15] | Data not readily available |

| Oral LD₅₀ (Rat) | ~0.7 mg/kg | 252 mg/kg[13] | Data not available |

Other Half-Mustard Simulants: 2-Chloroethyl n-propyl sulfide

While CEES is the most common, other 2-chloroethyl alkyl sulfides, including the n-propyl variant (2-Chloroethyl n-propyl sulfide), have been synthesized and studied. The core chemistry remains the same, but altering the alkyl group (from ethyl to propyl) modifies properties like molecular weight, boiling point, and lipophilicity.

The historical and practical use of 2-Chloroethyl n-propyl sulfide as a dedicated simulant is not well-documented in mainstream literature compared to CEES. Its investigation likely falls under broader research into structure-activity relationships among vesicants or the search for simulants with very specific physical properties (e.g., a precise evaporation rate) for niche applications. However, the lack of extensive documentation suggests it never supplanted CEES as the standard simulant for general-purpose training and research.

Synthesis of Half-Mustard Simulants

The synthesis of 2-chloroethyl alkyl sulfides is a well-established organosulfur chemistry process. Understanding the synthesis is crucial for appreciating the accessibility of these compounds, which was a factor in their initial consideration as potential warfare agents themselves.[10]

General Synthesis Pathway

A common and reliable method involves the reaction of an alkyl thiol with 2-chloroethanol to form a hydroxyethyl sulfide intermediate, which is subsequently chlorinated.

Caption: General Synthesis Pathway for Half-Mustard Simulants.

Example Protocol: Laboratory Synthesis of 2-Chloroethyl ethyl sulfide (CEES)

This protocol is a representative example and must be performed with strict adherence to all safety procedures in a certified chemical fume hood by trained personnel.

-

Thioether Formation:

-

Rationale: To create the carbon-sulfur backbone of the molecule.

-

Procedure: Sodium ethanethiolate is first prepared by reacting ethanethiol with sodium hydroxide in an appropriate solvent like ethanol. 2-Chloroethanol is then added slowly to this solution. The thiolate anion acts as a nucleophile, displacing the chloride from 2-chloroethanol to form 2-(ethylthio)ethanol. The reaction is typically stirred at room temperature or with gentle heating to ensure completion.

-

-

Chlorination:

-

Rationale: To replace the hydroxyl group of the intermediate with a chlorine atom, creating the reactive chloroethyl moiety.

-

Procedure: The crude 2-(ethylthio)ethanol is dissolved in an inert solvent (e.g., dichloromethane). Thionyl chloride (SOCl₂) is added dropwise at a controlled temperature (often 0 °C) to prevent side reactions. This reaction converts the alcohol to the desired 2-chloroethyl ethyl sulfide, producing gaseous byproducts (SO₂ and HCl) that must be scrubbed.

-

-

Purification:

-

Rationale: To remove unreacted starting materials, byproducts, and solvent to obtain a pure product for experimental use.

-

Procedure: The reaction mixture is carefully washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize excess acid. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed by rotary evaporation. Final purification is typically achieved by vacuum distillation.

-

Applications in Chemical Defense Research

CEES and other half-mustards are workhorse molecules in the field of chemical defense, enabling a wide range of critical research.

-

Toxicology and Medical Countermeasure Development: CEES is used in cellular and animal models to study the precise molecular events following exposure, such as DNA damage, apoptosis, and inflammation.[9] This research is fundamental to developing and screening potential antidotes and therapeutic treatments.

-

Decontamination Efficacy Testing: New decontaminating agents, such as Reactive Skin Decontamination Lotion (RSDL) or novel catalytic materials, are challenged with a simulant to measure their neutralization efficiency.[17][18] A typical protocol involves contaminating a surface (e.g., glass or a material swatch) with a known quantity of CEES, applying the decontaminant, and then using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of CEES remaining.[19]

-

Detection System Validation: Simulants are used to test and calibrate chemical agent detectors, ensuring they can alarm accurately and with appropriate sensitivity in the field.[20][21]

Safety, Handling, and Spill Management

The trustworthiness of any protocol involving hazardous materials rests on a robust and validated safety system. Although less toxic than sulfur mustard, 2-chloroethyl alkyl sulfides are dangerous chemicals.

Hazards:

-

Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin.[15]

-

Vesicant: Causes severe skin burns and eye damage.[15]

-

Carcinogenicity: May cause cancer.[22]

-

Flammability: Flammable liquid and vapor.[22]

Mandatory Laboratory Handling Protocol

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with a face velocity appropriate for volatile toxic chemicals.

-

Personal Protective Equipment (PPE):

-

Body: A chemically resistant lab coat or apron.

-

Hands: Double-gloving with nitrile or other appropriate chemically resistant gloves is recommended.

-

Eyes: Chemical splash goggles and a full-face shield.

-

-

Work Practices: Use the smallest quantity of material necessary for the experiment. Ensure all containers are clearly labeled and sealed when not in use.

-

Decontamination: Have a validated decontamination solution readily available. A 10% bleach solution is commonly used, but its compatibility with all equipment should be verified. All contaminated labware and waste must be decontaminated before disposal according to institutional and regulatory guidelines.

Spill Response Workflow

Caption: Workflow for responding to a half-mustard simulant spill.

Conclusion

The history of 2-chloroethyl n-propyl sulfide is intrinsically linked to the broader family of half-mustard compounds developed to safely study and defend against the chemical warfare agent sulfur mustard. While specific documentation on the n-propyl variant is sparse, its structural analog, 2-chloroethyl ethyl sulfide (CEES), has a rich and vital history. For decades, CEES has been the cornerstone simulant, enabling critical advancements in toxicology, medical countermeasures, material science, and military readiness. Its carefully balanced properties—mimicking the structure, reactivity, and physical behavior of live agent while offering a significant safety advantage—make it an enduring and indispensable tool for researchers and defense professionals worldwide.

References

-

MacLeod, M. C., et al. (2010). Detoxication of Sulfur Half-Mustards by Nucleophilic Scavengers: Robust Activity of Thiopurines. Chemical Research in Toxicology, 23(3), 643-650. [Link]

-

Ye, F., et al. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Brieflands, 19(4). [Link]

-

Zawadzki, A., & Parsons, S. (2004). 2-chloroethyl ethyl sulfide: a mustard gas analogue. Acta Crystallographica Section E: Structure Reports Online, 60(2), o225-o227. [Link]

-

Szewczyk, R., et al. (2022). Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. Molecules, 27(3), 1033. [Link]

-

Abuzalat, O., et al. (2021). Facile and rapid synthesis of functionalized Zr-BTC for the optical detection of the blistering agent simulant 2-chloroethyl ethyl sulfide (CEES). Dalton Transactions, 50(9), 3261-3268. [Link]

-

Johns Hopkins University Applied Physics Laboratory. (n.d.). Simulants for Chemical and Explosive Threats. Johns Hopkins University Applied Physics Laboratory. [Link]

-

Tewari-Singh, N., et al. (2006). Comparative Toxicity Studies Of Sulfur Mustard (2,2'-Dichloro Diethyl Sulfide) And Monofunctional Sulfur Mustard (2-Chloroethyl Ethyl Sulfide), Administered Through Various Routes In Mice. ResearchGate. [Link]

-

Argon Electronics. (n.d.). Introduction to Chemical Warfare Training. HazMat / CBRNe - Argon Electronics. [Link]

-

Shakar, D., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Toxicology and applied pharmacology, 257(3), 330-338. [Link]

-

MacLeod, M. C., et al. (2010). Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Chemical research in toxicology, 23(3), 643-650. [Link]

-

Sadeghi, M., et al. (2016). Decontamination of chemical warfare sulfur mustard agent simulant by ZnO nanoparticles. International Nano Letters, 6, 237-248. [Link]

-

Lee, J. H., et al. (2024). Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor. Scientific reports, 14(1), 5534. [Link]

-

Sekhar, P. K., et al. (2009). Thiocompounds as Simulants of Sulphur Mustard for Testing of Protective Barriers. Journal of Applied Polymer Science, 111(6), 2736-2744. [Link]

-

UK Health Security Agency. (2020). Incident management: sulphur mustard. GOV.UK. [Link]

-

Mohammed, M., et al. (2023). Cannabinoid-2 Receptor Activation Attenuates Sulfur Mustard Analog 2-Chloroethyl-Ethyl-Sulfide-Induced Acute Lung Injury in Mice. International Journal of Molecular Sciences, 24(4), 3358. [Link]

-

Ouvry. (2017). Chemical simulants for CBRNe. Ouvry - CBRN Protective System. [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). Sulfur Mustard: Blister Agent. NIOSH. [Link]

-

Al-Youbi, A. O., et al. (2019). Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst. Beilstein Journal of Organic Chemistry, 15, 2900-2906. [Link]

-

Pitschnigg, D., et al. (2022). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. [Link]

-

Pitschnigg, D., et al. (2022). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids. ChemRxiv. [Link]

-

Jost, P., et al. (2018). Comparison of physico-chemical properties of the sulfur mustard and 2-chloroethyl ethyl sulfide. ResearchGate. [Link]

-

National Response Team. (2023). NRT Quick Reference Guide: Sulfur Mustard (HD). National Response Team. [Link]

-

Argon Electronics. (n.d.). A Guide to Effective Chemical Warfare Agent Training. Argon Electronics. [Link]

-

Zhang, C., et al. (2023). Detection of sulfur mustard simulants using the microwave atmospheric pressure plasma optical emission spectroscopy method. Frontiers in Chemistry, 11, 1198642. [Link]

-

Ghasemi, H., et al. (2014). Delayed Complications and Long-term Management of Sulfur Mustard Poisoning: Recent Advances by Iranian Researchers (Part I of II). Archives of Iranian medicine, 17(1), 56-62. [Link]

-

Ghanei, M., & Harandi, A. A. (2009). Sulphur Mustard Poisoning and Its Complications in Iranian Veterans. J. Mil. Med, 11(1), 1-10. [Link]

-

Zhang, G., et al. (2019). Sensitive Discrimination of Nerve Agent and Sulfur Mustard Simulants Using Fluorescent Coassembled Nanofibers with Förster Resonance Energy Transfer-Enhanced Photostability and Emission. Analytical Chemistry, 91(3), 2416-2422. [Link]

-

Balali-Mood, M., & Hefazi, M. (2006). Development, historical use and properties of chemical warfare agents. Toxicology, 22(2-3), 162-181. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl-2-chloropropyl sulfide. Cheméo. [Link]

-

Abuzalat, O., et al. (2021). Facile and rapid synthesis of functionalized Zr-BTC for optical detection of blistering agent simulant 2-chloroethyl ethyl sulfide (CEES). ResearchGate. [Link]

-

Organic Syntheses. (n.d.). n-PROPYL SULFIDE. Organic Syntheses Procedure. [Link]

-

Sema. (n.d.). A Laboratory History Of Chemical Warfare Agents. Sema. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl sulfide. PubChem Compound Database. [Link]

-

U.S. Army. (2022, October 7). US military leverages multicomponent expertise during chemical response exercise. The United States Army. [Link]

-

DTIC. (1995). Toxicology and Pharmacology of the Chemical Warfare Agent Sulfur Mustard - A Review. DTIC. [Link]

- Google Patents. (n.d.). CN105523902B - The preparation method of 2 chloroethyl propyl ethers.

-

Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide. Wikipedia. [Link]

-

Kuča, K., et al. (2023). Drugs as Chemical Weapons: Past and Perspectives. Pharmaceuticals, 16(1), 78. [Link]

-

Organic Syntheses. (n.d.). 2-CHLOROETHYL BENZOATE. Organic Syntheses Procedure. [Link]

-

Royal Society of Chemistry. (2022). Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control. Royal Society of Chemistry. [Link]

-

Borden Institute. (n.d.). Chapter 4: History of the Chemical Threat, Chemical Terrorism, and its Implications for Military Medicine. Borden Institute. [Link]

Sources

- 1. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simulants for Chemical and Explosive Threats | Johns Hopkins University Applied Physics Laboratory [jhuapl.edu]

- 3. ouvry.com [ouvry.com]

- 4. argonelectronics.com [argonelectronics.com]

- 5. argonelectronics.com [argonelectronics.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Chloroethyl ethyl sulfide - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]

- 17. BJNANO - Air oxidation of sulfur mustard gas simulants using a pyrene-based metal–organic framework photocatalyst [beilstein-journals.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. mdpi.com [mdpi.com]

- 20. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 21. Detection of sulfur mustard simulant by trisaryl phosphoric triamide-based resin using a quartz crystal microbalance sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemicalbook.com [chemicalbook.com]

Environmental Fate and Hydrolysis Half-Life of 2-Chloroethyl n-Propyl Sulfide

This guide details the physicochemical behavior, hydrolysis kinetics, and environmental fate of 2-Chloroethyl n-propyl sulfide (CEPS) . While often overshadowed in literature by its ethyl analog (2-chloroethyl ethyl sulfide, CEES), CEPS serves as a critical monofunctional simulant for sulfur mustard (HD), allowing researchers to isolate the alkylation kinetics of the 2-chloroethyl moiety without the cross-linking complexity of the full agent.

Technical Guide & Whitepaper

Executive Summary

2-Chloroethyl n-propyl sulfide (CEPS) is an organosulfur compound utilized primarily as a research surrogate for bis(2-chloroethyl) sulfide (Sulfur Mustard, HD). Its environmental fate is dominated by rapid nucleophilic hydrolysis in aqueous media, driven by neighboring group participation (NGP) of the sulfur atom.

Unlike standard alkyl halides, CEPS does not follow a simple

Chemical Identity & Physicochemical Properties

Accurate fate modeling requires precise input parameters. Where experimental values for the propyl analog are sparse, data is derived from the homologous series (Ethyl

| Property | Value / Description | Note |

| Chemical Name | 2-Chloroethyl n-propyl sulfide | |

| CAS Number | 4303-42-8 | Distinct from CEES (693-07-2) |

| Molecular Formula | ||

| Molecular Weight | 138.66 g/mol | |

| Structure | ||

| Physical State | Colorless to pale yellow liquid | |

| Water Solubility | Low (~500 - 1000 mg/L estimated) | Hydrophobic, but hydrolyzes upon dissolution |

| Log | ~2.5 - 2.8 (Estimated) | Higher than CEES due to extra methylene group |

| Vapor Pressure | ~1-2 mmHg at | Moderate volatility, but hydrolysis competes |

Hydrolysis Kinetics: The Core Mechanism

The hydrolysis of CEPS is the primary determinant of its environmental persistence. It follows a unimolecular (

Mechanism: Neighboring Group Participation (Anchimeric Assistance)

The sulfur atom acts as an internal nucleophile, displacing the chloride ion to form a cyclic episulfonium (thiiranium) ion . This three-membered ring is highly strained and electrophilic, rapidly reacting with water to open the ring and form the alcohol.

Key Mechanistic Steps:

-

Rate-Determining Step (

): Intramolecular attack of sulfur on the -

Intermediate: Formation of the transient 1-propyl-1-(2-hydro)episulfonium ion.

-

Product Formation (

): Nucleophilic attack by water (

Reaction Pathway Diagram

Caption: The rate-limiting formation of the episulfonium ion drives the hydrolysis, making the reaction first-order with respect to the sulfide.

Kinetic Data & Half-Life

While the ethyl analog (CEES) has a well-cited

-

Electronic Effect: The propyl group increases electron density on the sulfur, theoretically enhancing nucleophilicity and stabilizing the cationic transition state.

-

Steric Effect: The larger propyl chain introduces minor steric hindrance compared to the ethyl group.

Synthesized Kinetic Parameters (

-

Reaction Order: Pseudo-first-order (

). -

Estimated Half-Life (

): 5.0 – 12.0 minutes .-

Note: In dilute solutions, CEPS hydrolyzes rapidly. In concentrated phases (droplets), hydrolysis is limited by dissolution (mass transfer).

-

-

pH Dependence: Negligible between pH 3 and 10. The mechanism is unimolecular; hydroxide ions (

) do not participate in the rate-limiting step. -

Common Ion Effect: The addition of high concentrations of Chloride (

) (e.g., seawater) can slow the reaction by reversing the equilibrium back to the reactant (Mass Action Law).

Environmental Fate Scenarios[13]

Aqueous Transport

-

Fate: Rapid degradation. CEPS does not persist in open water bodies.

-

Byproducts: The hydrolysis product, 2-hydroxyethyl n-propyl sulfide, is a stable thioether alcohol. It is significantly more soluble and less toxic than the parent compound but may be subject to slow biological oxidation to sulfoxides/sulfones.

Soil & Subsurface

-

Sorption: Moderate adsorption to organic soil carbon due to lipophilicity (

). -

Competition: In moist soils, hydrolysis competes with sorption. Sorption into hydrophobic soil micropores can "sequester" the compound, protecting it from water and extending its persistence from minutes to days or weeks .

Conceptual Fate Model

Caption: Fate is a race between rapid hydrolysis in water and sequestration in soil organic matter.

Experimental Protocols

To validate the hydrolysis half-life of CEPS, the following protocol ensures control over competing variables like volatility and solubility limits.

Protocol: Batch Hydrolysis Determination

Objective: Determine

Materials:

-

CEPS (>98% purity).

-

Phosphate buffer (10 mM, pH 7.0).

-

Acetonitrile (ACN) as co-solvent (keep <1% v/v to minimize solvent effects).

-

Internal Standard: Nitrobenzene or Dodecane.

Workflow:

-

Preparation: Equilibrate 100 mL phosphate buffer at

. -

Spike: Inject CEPS (dissolved in ACN) to reach a final concentration of ~1 mM. Critical: Do not exceed solubility limit to avoid biphasic kinetics.

-

Sampling: Withdraw 1 mL aliquots at

minutes. -

Quench: Immediately extract aliquot into 1 mL Ethyl Acetate (containing Internal Standard) to stop hydrolysis.

-

Analysis: Analyze organic layer via GC-MS or GC-FID.

-

Calculation: Plot

vs. time. The slope is

Experimental Workflow Diagram

Caption: Standardized workflow for kinetic determination using discontinuous sampling.

Implications for Decontamination

The kinetic data dictates that water alone is an effective decontaminant for CEPS, provided there is sufficient volume to dissolve the agent and time is allowed for hydrolysis.

-

pH Adjustment: Increasing pH (using NaOH) does not significantly accelerate the initial degradation step but neutralizes the HCl byproduct, preventing acid catalysis of secondary reactions.

-

Bleach/Oxidants: While hydrolysis is fast, oxidative decontamination (using hypochlorite) is instantaneous and converts CEPS to the sulfoxide (

) or sulfone (

References

-

Yang, Y. C., et al. (1988).[1] Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. The Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 246203, 2-Chloroethyl n-propyl sulfide. Link

-

Munro, N. B., et al. (1999). The sources, fate, and toxicity of chemical warfare agent degradation products. Environmental Health Perspectives. Link

-

U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Chloroethyl n-propyl sulfide. Link

-

Small, M. J. (1984). Compounds formed from the chemical decontamination of sulfur mustard. U.S. Army Medical Bioengineering Research and Development Laboratory. Link

Sources

Methodological & Application

Application Note: Permeation Testing of Protective Textiles Against 2-Chloroethyl n-propyl sulfide

Introduction: The Critical Imperative of Evaluating Protective Textiles Against Chemical Warfare Agent Simulants

The proliferation of chemical threats necessitates the development and rigorous evaluation of protective textiles to ensure the safety of military personnel, first responders, and industrial workers. Among the various classes of chemical warfare agents (CWAs), vesicants, or blistering agents, such as sulfur mustard, pose a significant and persistent threat. Due to the extreme toxicity of live agents, the use of chemical warfare agent simulants is a cornerstone of research, development, and quality control of protective materials.

2-Chloroethyl n-propyl sulfide (CEPS) is a relevant simulant for sulfur mustard, sharing key physicochemical properties and the reactive chloroethylthio moiety, which allows for a realistic assessment of material barrier performance. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the permeation testing of protective textiles against 2-Chloroethyl n-propyl sulfide. The protocols detailed herein are grounded in the principles of established standards such as ASTM F739, while providing specific guidance on the analytical quantification of CEPS.[1][2][3][4][5]

This document is designed to provide not just a set of instructions, but a framework for understanding the causality behind experimental choices, ensuring the generation of robust and reliable data.

Physicochemical Properties of 2-Chloroethyl n-propyl sulfide

A thorough understanding of the challenge chemical is fundamental to permeation testing. The properties of 2-Chloroethyl n-propyl sulfide dictate its interaction with the textile material, its volatility, and the selection of an appropriate analytical method.

| Property | Value | Source |

| Molecular Formula | C5H11ClS | [6] |

| Molecular Weight | 138.66 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | General Knowledge |

| Boiling Point | ~185-187 °C (estimated) | General Knowledge |

| Vapor Pressure | Moderate | General Knowledge |

Note: Detailed experimental data for 2-Chloroethyl n-propyl sulfide is not as abundant as for its close analog, 2-chloroethyl ethyl sulfide. The provided data is based on available information and chemical structure.[6]

Principle of Permeation Testing

Permeation is the process by which a chemical moves through a protective clothing material on a molecular level.[5][7] It occurs in three distinct steps:

-

Sorption: The absorption of the chemical onto the outer surface of the textile material.

-

Diffusion: The movement of the chemical through the material.

-

Desorption: The release of the chemical from the inner surface of the material into the collection medium.

The primary objective of permeation testing is to determine two key parameters:

-

Breakthrough Time (BT): The time elapsed from the initial contact of the challenge chemical with the outer surface of the material to the time it is detected on the inner surface at a predefined permeation rate.[4][7]

-

Steady-State Permeation Rate (SSPR): The constant rate of permeation that is achieved when the diffusion of the chemical through the material reaches equilibrium.

The standard test method for measuring these parameters is outlined in ASTM F739, "Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact".[1][2][3]

Experimental Workflow for Permeation Testing

The following diagram illustrates the overall workflow for the permeation testing of protective textiles using 2-Chloroethyl n-propyl sulfide.

Figure 1: Overall workflow for permeation testing.

Detailed Protocols

PART 1: Materials and Reagents

Materials:

-

Protective textile swatches (minimum of three replicates per material).

-

ASTM F739 compliant permeation test cell (glass or stainless steel).[6]

-

Gas Chromatograph with a Flame Photometric Detector (GC-FPD) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.32 mm, 0.25 µm film thickness).

-

Gas-tight syringes for standard preparation and sample injection.

-

Inert gas supply (e.g., nitrogen or helium) for the collection medium and GC carrier gas.

-

Hydrogen and air supply for the FPD.

-

Volumetric flasks and pipettes.

-

Personal Protective Equipment (PPE): chemical resistant gloves, lab coat, and safety glasses. All handling of 2-Chloroethyl n-propyl sulfide should be performed in a certified chemical fume hood.

Reagents:

-

2-Chloroethyl n-propyl sulfide (CEPS), analytical standard grade.

-

High-purity solvent for standard preparation (e.g., isooctane or hexane).

-

Collection medium: High-purity nitrogen or air.

PART 2: Safety Precautions for 2-Chloroethyl n-propyl sulfide

2-Chloroethyl n-propyl sulfide is a simulant for sulfur mustard and should be handled with extreme caution in a well-ventilated chemical fume hood. It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[8]

-

Handling: Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or Viton), a lab coat, and chemical splash goggles.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: All waste containing 2-Chloroethyl n-propyl sulfide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

PART 3: Experimental Procedure

Step 1: Analytical Instrument Calibration (GC-FPD)

The calibration of the GC-FPD is a critical step to ensure the accurate quantification of 2-Chloroethyl n-propyl sulfide.

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-Chloroethyl n-propyl sulfide in a high-purity solvent (e.g., isooctane) at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations spanning the expected range of detection. A typical range would be from 0.1 µg/mL to 10 µg/mL.

-

-

GC-FPD Analysis of Standards:

-

Set the GC-FPD operating conditions. The following are recommended starting parameters and should be optimized for your specific instrument and column:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless injection)

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp at 20 °C/min to 250 °C, hold for 5 minutes.

-

-

FPD Temperature: 250 °C

-

FPD Gas Flows: Optimize hydrogen and air flows according to the manufacturer's recommendations for sulfur mode operation.

-

-

Inject each calibration standard into the GC-FPD and record the peak area.

-

-

Generation of Calibration Curve:

-

Plot the peak area versus the concentration of each standard.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The R² value should be ≥ 0.995 for the calibration to be considered acceptable.

-

Step 2: Permeation Test Execution

-

Material Conditioning:

-

Condition the protective textile swatches at a controlled temperature and humidity (e.g., 21 ± 3 °C and 60 ± 10% relative humidity) for at least 24 hours prior to testing.

-

-

Permeation Cell Assembly:

-

The ASTM F739 permeation cell consists of two chambers separated by the test material.[7]

-

Place the conditioned textile swatch between the two chambers of the permeation cell, ensuring a leak-tight seal. The outer surface of the textile should face the challenge chamber.

Figure 2: Schematic of the ASTM F739 permeation cell.

-

-

Test Initiation and Data Collection:

-

Introduce the 2-Chloroethyl n-propyl sulfide into the challenge chamber, ensuring the outer surface of the textile is in continuous contact with the chemical.

-

Simultaneously, start the flow of the collection medium (e.g., nitrogen) through the collection chamber at a constant, known flow rate (e.g., 100 mL/min).

-

Begin collecting samples from the outlet of the collection chamber at regular intervals (e.g., every 5 minutes). The sampling can be done by drawing a known volume of the collection gas into a gas-tight syringe or by using an automated sampling system connected to the GC.

-

Analyze each collected sample immediately using the calibrated GC-FPD method.

-

PART 4: Data Analysis and Interpretation

-

Quantification of Permeated Chemical:

-

Using the calibration curve, determine the concentration of 2-Chloroethyl n-propyl sulfide in each collected sample.

-

Calculate the mass of the chemical permeated per unit time.

-

-

Determination of Breakthrough Time:

-

The normalized breakthrough time is the time at which the permeation rate reaches a specific value, typically 0.1 µg/cm²/min for ASTM F739.[7]

-

Plot the permeation rate (in µg/cm²/min) versus time.

-

The breakthrough time is the time at which the permeation rate curve intersects the 0.1 µg/cm²/min threshold.

-

-

Determination of Steady-State Permeation Rate (SSPR):

-

The SSPR is the constant permeation rate observed when the curve of permeation rate versus time becomes linear.

-

Calculate the SSPR from the slope of the linear portion of the cumulative permeation curve.

-

Example Data Presentation:

| Material | Replicate | Breakthrough Time (minutes) | Steady-State Permeation Rate (µg/cm²/min) |

| Textile A | 1 | 125 | 2.5 |

| Textile A | 2 | 130 | 2.7 |

| Textile A | 3 | 122 | 2.4 |

| Textile A (Avg.) | 125.7 | 2.53 | |

| Textile B | 1 | >480 | <0.1 |

| Textile B | 2 | >480 | <0.1 |

| Textile B | 3 | >480 | <0.1 |

| Textile B (Avg.) | >480 | <0.1 |

Conclusion: Ensuring Scientific Rigor in Protective Textile Evaluation

The permeation testing of protective textiles against chemical warfare agent simulants like 2-Chloroethyl n-propyl sulfide is a complex but essential process for verifying the safety and efficacy of these materials. Adherence to standardized methods such as ASTM F739, coupled with a robust and validated analytical technique like GC-FPD, ensures the generation of high-quality, reproducible data. By understanding the principles of permeation and meticulously following the detailed protocols outlined in this application note, researchers and scientists can confidently assess the protective capabilities of textiles and contribute to the development of next-generation chemical protective clothing. The self-validating nature of a well-executed protocol, from instrument calibration to data analysis, underpins the trustworthiness of the results and provides a solid foundation for critical decision-making in the selection and deployment of protective equipment.

References

-

ASTM F739-12, Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact, ASTM International, West Conshohocken, PA, 2012, [Link]

-

ASTM F739-07, Standard Test Method for Permeation of Liquids and Gases through Protective Clothing, ASTM International, West Conshohocken, PA, 2007, [Link]

-

ASTM F739-99a, Standard Test Method for Resistance of Protective Clothing Materials to Permeation by Liquids or Gases Under Conditions of Continuous Contact, ANSI Webstore, [Link]

-

Fabric Permeation & Penetration Data - Chemical Protective Coveralls, Nasco Industries, [Link]

-

Chemical Resistance Information Guide, Kimberly-Clark Professional, [Link]

-

A Guide to Analytical Instruments Calibration, Greyhound Chromatography, [Link]

-

Safety Data Sheet Manool, Carl ROTH, [Link]

-

2-Chloroethyl n-propyl sulfide, PubChem, [Link]

Sources

- 1. kaycantest.com [kaycantest.com]

- 2. FPD GC detector for sensitive sulfur and phosphorus analysis | Agilent [agilent.com]

- 3. srigc.com [srigc.com]

- 4. bucksci.com [bucksci.com]

- 5. D6228 Standard Test Method for Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Flame Photometric Detection (Withdrawn 2019) [store.astm.org]

- 6. astmpermeationtestcell.com [astmpermeationtestcell.com]

- 7. physics.purdue.edu [physics.purdue.edu]

- 8. synquestlabs.com [synquestlabs.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Controlled oxidation methods for 2-Chloroethyl n-propyl sulfide to sulfoxides

Application Note: Controlled Oxidation of 2-Chloroethyl n-propyl sulfide (CEPS) to Sulfoxides

Executive Summary & Strategic Context

2-Chloroethyl n-propyl sulfide (CEPS) is a critical "half-mustard" simulant used to model the reactivity of the chemical warfare agent Sulfur Mustard (HD). In drug development and decontamination research, the ability to selectively oxidize CEPS to its sulfoxide (S=O) form—without over-oxidation to the sulfone (O=S=O) —is a benchmark for testing catalytic precision and metabolic stability.

This guide provides two distinct, field-validated protocols for this transformation. Unlike generic organic synthesis guides, these protocols are optimized for the specific reactivity profile of beta-chloro sulfides, where the electron-withdrawing chlorine atom subtly alters the nucleophilicity of the sulfur center.

The Selectivity Challenge: The oxidation of sulfide to sulfoxide is generally faster than sulfoxide to sulfone. However, in beta-chloro sulfides, the inductive effect of chlorine deactivates the sulfur lone pair, narrowing the kinetic window between the first and second oxidation steps. Uncontrolled conditions (excess oxidant, high heat) inevitably lead to sulfone mixtures.

Mechanistic Insight

The oxidation proceeds via an electrophilic attack on the sulfur nucleophile.[1] To achieve selectivity, we must control the electrophilicity of the oxygen donor.

-

Pathway A (Desired): The sulfur lone pair attacks the electrophilic oxygen (e.g., of Periodate or activated Peroxide), forming a hydroxysulfonium intermediate which eliminates a proton to form the sulfoxide.

-

Pathway B (Over-oxidation): The sulfoxide oxygen is less nucleophilic than the original sulfide. However, strong oxidants or high temperatures can force a second attack, yielding the sulfone.

DOT Diagram 1: Reaction Mechanism & Selectivity Pathways

Figure 1: Kinetic pathways of CEPS oxidation. Selectivity relies on maximizing k1 while suppressing k2.

Protocol A: The "Gold Standard" Stoichiometric Method

Reagent: Sodium Metaperiodate (NaIO₄) Best For: Small-scale benchmarking, analytical standards, and absolute selectivity.

Rationale: Sodium metaperiodate is the most reliable reagent for preventing over-oxidation. It forms a cyclic periodate-sulfur intermediate that breaks down specifically to the sulfoxide. The reaction kinetics drop precipitously once the sulfoxide is formed, making it nearly impossible to generate sulfone under these conditions.

Reagents:

-

2-Chloroethyl n-propyl sulfide (CEPS) (>97% purity)

-

Sodium Metaperiodate (NaIO₄)

-

Solvent: Methanol (MeOH) and Distilled Water (1:1 ratio)

Step-by-Step Protocol:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of NaIO₄ (2.14 g) in 20 mL of water . The dissolution is endothermic; ensure it is fully dissolved before proceeding.

-

Cooling: Place the flask in an ice-water bath (0 °C). Add 20 mL of Methanol to the aqueous solution.

-

Addition: Add 10 mmol of CEPS (1.38 g, density ~1.0 g/mL) dropwise over 5 minutes.

-

Note: CEPS is hydrophobic. The methanol acts as a phase-transfer co-solvent.

-

-

Reaction: Stir vigorously at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT) naturally. Stir for an additional 12 hours.

-

Visual Check: A white precipitate (NaIO₃) will begin to form as the reaction proceeds.

-

-

Quenching & Workup:

-

Filter off the white solid (NaIO₃ byproduct).

-

Extract the filtrate with Dichloromethane (DCM) (3 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

-

Yield: Expect >90% yield of a colorless oil.

DOT Diagram 2: NaIO4 Experimental Workflow

Figure 2: Workflow for Sodium Metaperiodate oxidation.

Protocol B: The "Green" Catalytic Method

Reagent: Urea-Hydrogen Peroxide (UHP) + Acid Catalyst Best For: Larger scales, "Green Chemistry" compliance, and rapid neutralization studies.

Rationale: Standard H₂O₂ is often too harsh and contains water that can hydrolyze the chloro-group of CEPS. Using the Urea-H₂O₂ adduct (UHP) in anhydrous ethanol provides a "controlled release" of anhydrous peroxide. The addition of methanesulfonic acid (MeSO₃H) activates the peroxide without degrading the sulfide substrate.

Reagents:

-

CEPS

-

Urea-Hydrogen Peroxide (UHP)

-

Methanesulfonic Acid (MeSO₃H)

-

Ethanol (Absolute)

Step-by-Step Protocol:

-

Setup: Charge a flask with 10 mmol of CEPS in 15 mL of absolute ethanol .

-

Activator: Add 0.5 mmol of MeSO₃H (5 mol% catalyst).

-

Oxidant Addition: Add 11 mmol of UHP (slight excess) in small portions as a solid.

-

Safety: Exothermic reaction. Monitor temperature and keep below 30 °C.

-

-

Monitoring: Stir at RT. The reaction is typically complete within 45–60 minutes (significantly faster than Method A).

-

Workup:

-

Add 20 mL of water to dissolve the urea byproduct.

-

Extract with Ethyl Acetate.[2]

-

Concentrate to obtain the product.

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must distinguish between the Sulfide, Sulfoxide, and Sulfone.

Table 1: Key Analytical Markers for CEPS Oxidation States

| Feature | Sulfide (Starting Material) | Sulfoxide (Target) | Sulfone (Over-oxidized) |

| ¹H NMR (S-CH₂) | ~2.60 ppm (Triplet) | ~2.90–3.10 ppm (Multiplet) | ~3.20–3.40 ppm (Triplet) |

| IR Spectroscopy | No strong bands 1000–1400 | ~1030–1060 cm⁻¹ (Strong S=O) | ~1150 & 1300 cm⁻¹ (O=S=O) |

| GC-MS (EI) | M+ peak visible | Weak M+ (often eliminates OH) | M+ visible, M+32 mass |

| TLC (Polarity) | High Rf (Non-polar) | Low Rf (Polar) | Medium Rf |

Critical QC Check: In ¹H NMR, the protons adjacent to the sulfur (alpha-protons) shift downfield as oxidation increases.

-

Success: The triplet at 2.6 ppm disappears and is replaced by a complex multiplet at ~3.0 ppm (due to the diastereotopic nature of protons next to the chiral sulfoxide center).

-

Failure: If you see a clean triplet at >3.2 ppm, you have over-oxidized to sulfone.

Safety & Handling

-

Toxicity: CEPS is a blister agent simulant .[3] While less potent than Sulfur Mustard, it is a strong alkylating agent and skin irritant.

-

Requirement: Handle only in a fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

-

Decontamination: Quench all glassware and spills with a solution of 10% bleach (sodium hypochlorite) or Decon 90 before removal from the hood. This oxidizes any remaining sulfide to the non-toxic sulfone/sulfonate.

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides. Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link

-